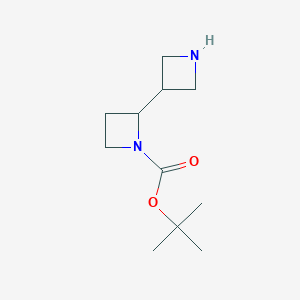
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, or 1,6-Dimethyl-7-TDI, is a heterocyclic compound with a wide range of applications in scientific research and laboratory experiments. It is a relatively new compound, first synthesized in 2019, and is gaining in popularity due to its unique properties and potential for use in a variety of research fields.
科学的研究の応用
1,6-Dimethyl-7-TDI has a wide range of applications in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1,6-Dimethyl-7-TDI can be used as a reagent in a variety of reactions, such as the Grignard reaction, the Williamson ether synthesis, and the Wittig reaction. In biochemistry, 1,6-Dimethyl-7-TDI can be used as a substrate for enzymes, as a ligand for proteins, and as a catalyst for biochemical reactions. In pharmacology, 1,6-Dimethyl-7-TDI can be used to study the effects of drugs on biological systems.
作用機序
The exact mechanism of action of 1,6-Dimethyl-7-TDI is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is metabolized by enzymes in the body to produce an active form of the compound. This active form is then able to interact with proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
1,6-Dimethyl-7-TDI has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to act as an inhibitor of enzymes involved in the synthesis of fatty acids, as well as an inhibitor of the enzyme thymidylate synthase. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as anti-tumor effects.
実験室実験の利点と制限
1,6-Dimethyl-7-TDI has a variety of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its reactivity makes it useful for a variety of reactions. It is also relatively stable, making it suitable for long-term storage. However, 1,6-Dimethyl-7-TDI can be toxic in high concentrations, and it can be expensive to purchase.
将来の方向性
1,6-Dimethyl-7-TDI has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. These include further study of its biochemical and physiological effects, its use as a drug delivery system, and its potential use in the development of new drugs. Additionally, 1,6-Dimethyl-7-TDI could be used to study the effects of drugs on biological systems, as well as to study the effects of environmental pollutants on biological systems. Finally, 1,6-Dimethyl-7-TDI could be used to study the effects of various drugs on specific proteins and enzymes, as well as to study the effects of various drugs on the human body.
合成法
1,6-Dimethyl-7-TDI is synthesized using a method known as the Grignard reaction. This reaction involves the use of a Grignard reagent, a compound made up of an organic halide and a metal, to form an organometallic compound. This compound is then reacted with a compound containing a carbon-oxygen double bond, such as an ester or aldehyde, to form 1,6-Dimethyl-7-TDI. This reaction is relatively simple and can be carried out in a variety of solvents, such as benzene, ether, or THF.
特性
IUPAC Name |
1,6-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-8-11-9-17-18(6)13(11)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDWLZYVPIEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)



![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)


![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)